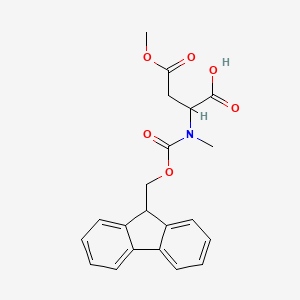

![molecular formula C20H19NO4 B1450060 Ácido 3-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ciclobutano-1-carboxílico CAS No. 1935557-50-8](/img/structure/B1450060.png)

Ácido 3-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ciclobutano-1-carboxílico

Descripción general

Descripción

This compound, also known as (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, has a CAS Number of 1932610-83-7 . It has a molecular weight of 337.38 . The IUPAC name is (1r,3r)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23)/t12-,13- . This indicates the specific arrangement of atoms in the molecule .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be sealed in dry, 2-8°C .Aplicaciones Científicas De Investigación

Síntesis de péptidos

Fmoc-ACC se utiliza principalmente en la síntesis de péptidos. Sirve como un aminoácido protegido que se puede incorporar a las cadenas peptídicas durante la síntesis de péptidos en fase sólida (SPPS). El grupo Fmoc protege el grupo amino durante las reacciones de acoplamiento y luego se elimina en condiciones básicas sin afectar al resto de la cadena peptídica .

Descubrimiento de fármacos

En el descubrimiento de fármacos, Fmoc-ACC se puede utilizar para crear diversas bibliotecas de péptidos. Estas bibliotecas se analizan para identificar compuestos con potencial terapéutico. La estabilidad y la reactividad de Fmoc-ACC lo hacen adecuado para métodos de síntesis de alto rendimiento, lo que acelera el proceso de descubrimiento de fármacos .

Investigación proteómica

Fmoc-ACC se utiliza en proteómica para estudiar las interacciones y funciones de las proteínas. Al sintetizar péptidos con Fmoc-ACC, los investigadores pueden investigar modificaciones postraduccionales y el plegamiento de proteínas, que son críticas para comprender las enfermedades a nivel molecular .

Ciencia de materiales

La capacidad del compuesto para formar sólidos cristalinos estables lo hace valioso en la ciencia de materiales. Los investigadores pueden usar Fmoc-ACC para desarrollar nuevos materiales poliméricos con posibles aplicaciones en plásticos biodegradables, recubrimientos y sistemas de administración de fármacos .

Biología química

En biología química, Fmoc-ACC se puede utilizar para modificar químicamente proteínas o péptidos. Esta modificación permite el estudio de procesos biológicos y el desarrollo de herramientas bioquímicas, como sondas y sensores .

Nanotecnología

Las propiedades de Fmoc-ACC se explotan en nanotecnología para crear nanoestructuras como nanotubos y nanopartículas. Estas estructuras se pueden utilizar para diversas aplicaciones, incluida la administración de fármacos dirigida y la imagenología de diagnóstico .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Mecanismo De Acción

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.

Mode of Action

As an alanine derivative, it may interact with its targets in a way that influences the secretion of anabolic hormones, the supply of fuel during exercise, mental performance during stress-related tasks, and the prevention of exercise-induced muscle damage .

Biochemical Pathways

Given its classification as an alanine derivative, it may be involved in pathways related to protein synthesis and energy metabolism .

Result of Action

As an alanine derivative, it may have effects similar to other compounds in this class, such as influencing hormone secretion and energy metabolism .

Análisis Bioquímico

Biochemical Properties

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are crucial for the accurate and efficient assembly of peptide chains, ensuring the correct sequence and structure of the resulting peptides .

Cellular Effects

The effects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid on cellular processes are primarily related to its role in peptide synthesis. By facilitating the assembly of peptides, this compound indirectly influences cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using this compound can act as signaling molecules, modulating various cellular functions such as growth, differentiation, and apoptosis. Additionally, the presence of correctly synthesized peptides is essential for the proper functioning of cellular machinery and metabolic pathways .

Molecular Mechanism

At the molecular level, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid exerts its effects through specific binding interactions with enzymes and proteins involved in peptide synthesis. The Fmoc group binds to the active sites of these enzymes, protecting the amino group from unwanted reactions. This selective binding ensures that the amino group is available for the desired peptide bond formation, thereby facilitating the accurate assembly of peptide chains. Additionally, this compound may influence gene expression by modulating the availability of peptides that act as transcription factors or signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid are critical factors that influence its effectiveness. This compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the degradation of this compound can lead to a decrease in its efficacy in peptide synthesis, resulting in incomplete or incorrect peptide assembly. Therefore, it is essential to store this compound under optimal conditions to maintain its stability and effectiveness .

Dosage Effects in Animal Models

The effects of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. Careful dosage optimization is necessary to balance efficacy and safety in animal studies .

Metabolic Pathways

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. This compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the elongation of peptide chains. Additionally, it may influence metabolic flux by modulating the availability of amino acids and other metabolites required for peptide synthesis. The presence of this compound can affect the levels of various metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to sites of peptide synthesis, such as the endoplasmic reticulum and ribosomes. The distribution of this compound within cells is crucial for its effectiveness in peptide synthesis, as it ensures that the compound is available at the right place and time for the desired biochemical reactions .

Subcellular Localization

The subcellular localization of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is primarily within the endoplasmic reticulum and ribosomes, where peptide synthesis occurs. This compound may be directed to these compartments through specific targeting signals or post-translational modifications. The localization of this compound within these subcellular compartments is essential for its activity and function, as it ensures that the compound is available for the desired biochemical reactions involved in peptide synthesis .

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVPKLDMKLANJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932610-83-7, 1935557-50-8, 1993278-82-2 | |

| Record name | (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)

![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)